JAK kinase-IN-1
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Overview
Description
JAK kinase-IN-1 is a compound that inhibits the activity of Janus kinases, a family of intracellular, non-receptor tyrosine kinases that play a crucial role in cytokine signaling through the JAK-STAT pathway. This pathway is involved in various cellular processes, including immune response, cell growth, and differentiation. This compound has garnered significant interest due to its potential therapeutic applications in treating inflammatory diseases, autoimmune disorders, and certain types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JAK kinase-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route involves the use of high-performance machine learning techniques combined with structure-based pharmacophore modeling to identify potential inhibitors . The reaction conditions often include the use of specific reagents and catalysts to achieve the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
JAK kinase-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
JAK kinase-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the JAK-STAT signaling pathway and its role in various cellular processes.
Medicine: Investigated for its potential therapeutic applications in treating inflammatory diseases, autoimmune disorders, and certain types of cancer
Industry: Utilized in the development of new drugs and therapeutic agents targeting the JAK-STAT pathway.
Mechanism of Action
JAK kinase-IN-1 exerts its effects by inhibiting the activity of Janus kinases, thereby disrupting the JAK-STAT signaling pathway. This inhibition prevents the phosphorylation and activation of signal transducers and activators of transcription (STAT) proteins, which are essential for the transcription of genes involved in immune response and cell growth . By blocking this pathway, this compound can modulate the immune response and reduce inflammation .
Comparison with Similar Compounds
Similar Compounds
Tofacitinib: Another JAK inhibitor used to treat rheumatoid arthritis and other autoimmune diseases.
Ruxolitinib: Used to treat myelofibrosis and polycythemia vera.
Baricitinib: Approved for the treatment of rheumatoid arthritis.
Uniqueness
JAK kinase-IN-1 is unique due to its specific inhibition of Janus kinases, making it a valuable tool for studying the JAK-STAT pathway and its role in various diseases. Its high selectivity and potency distinguish it from other similar compounds .
Properties
Molecular Formula |
C17H19F2N7OS |
---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
[(1S)-2,2-difluorocyclopropyl]-[3-[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-6-thia-3,8-diazabicyclo[3.2.1]octan-8-yl]methanone |
InChI |
InChI=1S/C17H19F2N7OS/c1-24-6-10(5-21-24)22-16-20-3-2-13(23-16)25-7-11-9-28-14(8-25)26(11)15(27)12-4-17(12,18)19/h2-3,5-6,11-12,14H,4,7-9H2,1H3,(H,20,22,23)/t11?,12-,14?/m0/s1 |
InChI Key |
KMKBAGGBSQRDBI-LXVYMNJGSA-N |
Isomeric SMILES |
CN1C=C(C=N1)NC2=NC=CC(=N2)N3CC4CSC(C3)N4C(=O)[C@@H]5CC5(F)F |
Canonical SMILES |
CN1C=C(C=N1)NC2=NC=CC(=N2)N3CC4CSC(C3)N4C(=O)C5CC5(F)F |
Origin of Product |
United States |
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